molecular formula C9H10O3 B3144015 2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid CAS No. 54160-41-7

2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid

Cat. No.: B3144015
CAS No.: 54160-41-7
M. Wt: 166.17 g/mol
InChI Key: LMUZCJUYLIFWFB-AATRIKPKSA-N
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Preparation Methods

Biological Activity

2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid, a compound characterized by its unique furan structure, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications based on recent studies.

The compound is an unsaturated carboxylic acid featuring a furan ring, which is known to interact with various biological molecules. Its structure allows it to act as an electrophile, potentially modulating enzyme activity and influencing metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is associated with the modulation of signaling pathways involving NF-κB and MAPK, which are crucial in inflammatory responses .

The mechanism through which this compound exerts its biological effects involves several key interactions:

  • Electrophilic Interactions : The compound acts as an electrophile, interacting with nucleophilic sites on proteins and enzymes, leading to altered activity.
  • Cytokine Modulation : It inhibits the expression of various inflammatory mediators, thereby reducing inflammation.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) revealed that this compound has a moderate cytotoxic effect, with IC50 values indicating potential efficacy in cancer therapy.
    Cell LineIC50 (µM)
    A5494.65 ± 0.37
    MCF-72.29 ± 0.38
    PC-32.12 ± 0.57
    WiDr2.03 ± 0.20
    This table summarizes the cytotoxicity profile observed in different cell lines .
  • Inflammation Studies : In RAW264.7 macrophages, treatment with the compound resulted in decreased levels of nitric oxide (NO) and prostaglandin E2 (PGE2), further supporting its role as an anti-inflammatory agent .

Applications

Given its biological activities, this compound holds promise for several applications:

  • Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
  • Agricultural Chemicals : Investigations into its use as a biopesticide are underway due to its potential efficacy against plant pathogens.
  • Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules.

Properties

IUPAC Name

(E)-2-methyl-3-(5-methylfuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(9(10)11)5-8-4-3-7(2)12-8/h3-5H,1-2H3,(H,10,11)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUZCJUYLIFWFB-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501199483
Record name 2-Propenoic acid, 2-methyl-3-(5-methyl-2-furanyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54160-41-7
Record name 2-Propenoic acid, 2-methyl-3-(5-methyl-2-furanyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54160-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-3-(5-methyl-2-furanyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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